molecular formula C12H16N4O B13347330 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile

3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B13347330
M. Wt: 232.28 g/mol
InChI Key: IWPUMOQCXXBKEB-UHFFFAOYSA-N
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Description

3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile is a complex organic compound that features a pyrazole ring, a piperidine ring, and a nitrile group

Preparation Methods

The synthesis of 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone.

    Formation of the piperidine ring: This involves the cyclization of a suitable precursor, such as a 1,5-diamine.

    Coupling of the pyrazole and piperidine rings: This step often involves the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

    Introduction of the nitrile group: This can be done through a nucleophilic substitution reaction using a suitable nitrile source.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammatory diseases.

    Pharmaceuticals: This compound can be a precursor for the development of new pharmaceuticals with improved efficacy and reduced side effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity. The nitrile group may participate in nucleophilic or electrophilic reactions, modulating the compound’s biological activity. These interactions can lead to the modulation of signaling pathways, enzyme inhibition, or receptor activation, resulting in the compound’s observed effects.

Comparison with Similar Compounds

3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile can be compared with other similar compounds, such as:

    3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid: This compound has a carboxylic acid group instead of a nitrile group, which can affect its reactivity and biological activity.

    3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine: The presence of an amine group can lead to different chemical and biological properties compared to the nitrile group.

    1-methyl-1H-pyrazole derivatives: These compounds share the pyrazole ring but may have different substituents, leading to variations in their chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-15-7-5-11(14-15)10-3-8-16(9-4-10)12(17)2-6-13/h5,7,10H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPUMOQCXXBKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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